2-(3-Vinylphenyl)pyrrolidine
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Overview
Description
2-(3-Vinylphenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a vinyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Vinylphenyl)pyrrolidine typically involves the reaction of 3-vinylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a catalytic amount of acid to facilitate the condensation reaction, followed by reduction to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Vinylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
2-(3-Vinylphenyl)pyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-(3-Vinylphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The vinyl group may participate in covalent bonding with target molecules, while the pyrrolidine ring can enhance binding affinity through non-covalent interactions .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the vinylphenyl group.
Pyrrolidine-2-one: Contains a carbonyl group, offering different reactivity.
Pyrrolidine-2,5-dione: Known for its use in pharmaceuticals
Uniqueness: 2-(3-Vinylphenyl)pyrrolidine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
2-(3-ethenylphenyl)pyrrolidine |
InChI |
InChI=1S/C12H15N/c1-2-10-5-3-6-11(9-10)12-7-4-8-13-12/h2-3,5-6,9,12-13H,1,4,7-8H2 |
InChI Key |
VJXQJOPRSOOAER-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=CC=C1)C2CCCN2 |
Origin of Product |
United States |
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